4-Hydroxy-3-propoxybenzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry and Vanillin (B372448) Derivatives

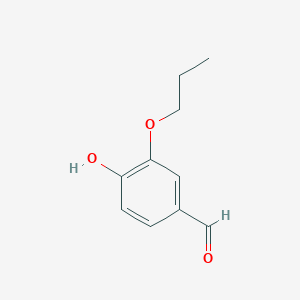

4-Hydroxy-3-propoxybenzaldehyde, a notable organic compound, holds a significant position within the class of aromatic aldehydes. Its fundamental structure is built upon a benzene (B151609) ring substituted with an aldehyde (-CHO) group, a hydroxyl (-OH) group, and a propoxy (-OCH2CH2CH3) group. The systematic name for this compound is Benzaldehyde (B42025), 4-hydroxy-3-propoxy-, and it is also known by other names such as Vanillin propyl ether. smolecule.com The molecular formula of this compound is C₁₀H₁₂O₃, and it has a molecular weight of 180.20 g/mol .

This compound is a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-known flavoring agent and a key secondary metabolite found in plants. researchgate.netnih.gov Vanillin itself is a cornerstone in the study of aromatic aldehydes and serves as a starting point for the synthesis of numerous derivatives with diverse applications. nih.govacs.org The structural relationship between this compound and vanillin lies in the substitution at the 3-position of the benzene ring; where vanillin possesses a methoxy (B1213986) group, this compound features a longer propoxy group. This structural modification significantly influences the compound's physical and chemical properties. smolecule.com

The synthesis of this compound can be achieved through several methods. A common laboratory-scale approach is the Williamson ether synthesis, which involves the reaction of vanillin or 4-hydroxybenzaldehyde (B117250) with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate. smolecule.com Another method involves the reaction of propyl alcohol with vanillin under acidic conditions. smolecule.com These synthetic routes highlight its direct lineage from key aromatic aldehydes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to beige crystalline solid smolecule.com |

| Melting Point | 63-64°C smolecule.com |

| Boiling Point | ~306°C smolecule.com |

| Density | 1.14 g/ml smolecule.com |

| Solubility | Soluble in organic solvents like ethanol (B145695), methanol (B129727), chloroform, and acetone (B3395972) smolecule.com |

| CAS Registry Number | 110943-74-3 |

Significance of Hydroxyl and Propoxy Substituents in Structurally Related Compounds

The hydroxyl (-OH) and propoxy (-OCH2CH2CH3) groups are the key functional moieties that define the chemical character and reactivity of this compound and distinguish it from other related aromatic aldehydes.

The phenolic hydroxyl group at the 4-position is a common feature in many natural and synthetic compounds and plays a crucial role in their biological activities. nih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets. nih.gov In many phenolic compounds, the hydroxyl group is also responsible for antioxidant properties. nih.gov The presence of the hydroxyl group on the aromatic ring can influence the reactivity of the aldehyde group and the aromatic ring itself through electronic effects. researchgate.net

The propoxy group at the 3-position, an ether linkage, significantly impacts the compound's lipophilicity compared to its methoxy counterpart, vanillin. The longer three-carbon alkyl chain of the propoxy group increases the compound's solubility in nonpolar environments. smolecule.com This enhanced lipophilicity can influence how the molecule interacts with biological membranes and may affect its metabolic stability. The nature of the alkoxy substituent (methoxy vs. propoxy) can fine-tune the electronic properties of the aromatic ring, which in turn can modulate the reactivity and biological activity of the molecule. For instance, the propoxy substitution may lead to a distinct flavor profile and therapeutic potential compared to vanillin. smolecule.com

The relative positions of the hydroxyl and propoxy groups (ortho to each other) can also lead to intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. This structural arrangement is a key determinant of the unique chemical properties of this compound.

Overview of Research Trajectories for this compound and its Analogs

Research into this compound and its analogs is an active area, driven by the quest for new molecules with valuable biological and chemical properties. The structural similarity to vanillin, a compound with known antimicrobial and antioxidant activities, has spurred investigations into the potential of its derivatives. researchgate.netnih.gov

One significant research trajectory is the exploration of the antimicrobial and antifungal properties of these compounds. smolecule.com The modification of the vanillin structure, such as the introduction of a propoxy group, is a strategy to enhance these activities. The increased lipophilicity from the propoxy group may facilitate better penetration through the lipid-rich cell membranes of microorganisms.

Another area of interest is the investigation of their antioxidant potential. nih.gov Phenolic compounds are well-recognized for their ability to scavenge free radicals, and researchers are exploring how different substitutions on the vanillin scaffold affect this property. nih.gov

Furthermore, this compound serves as an important intermediate in organic synthesis for the creation of more complex molecules. smolecule.com Its functional groups—aldehyde, hydroxyl, and ether—provide multiple reaction sites for further chemical modifications, leading to the development of novel compounds with potential applications in pharmaceuticals and materials science. researchgate.net For example, derivatives of this compound have been investigated for their potential as antiviral agents, with some showing inhibitory activity against viral enzymes. The versatility of this compound as a building block ensures its continued relevance in synthetic chemistry. googleapis.com

Table 2: Comparison of this compound with Related Compounds

| Compound | Structure | Key Differences and Research Interest |

| This compound | C₁₀H₁₂O₃ | Propoxy group enhances lipophilicity. Investigated for antimicrobial, antioxidant, and antiviral potential. smolecule.com |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | C₈H₈O₃ | Methoxy group. Widely used as a flavoring agent; exhibits antimicrobial and antioxidant properties. researchgate.netnih.gov |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Lacks the 3-position substituent. An important intermediate in the synthesis of pharmaceuticals and other chemicals. chemicalbook.com |

| Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) | C₉H₁₀O₄ | Contains two methoxy groups, increasing steric hindrance and altering electronic effects. nist.gov |

| 3-Hydroxy-4-propoxybenzaldehyde | C₁₀H₁₂O₃ | Isomer with hydroxyl and propoxy groups swapped. The different substitution pattern affects its chemical properties and potential biological activity. uni.lu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h3-4,6-7,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKYEFKMNADVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364853 | |

| Record name | 4-hydroxy-3-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110943-74-3 | |

| Record name | 4-hydroxy-3-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Modifications

Primary Synthetic Routes for 4-Hydroxy-3-propoxybenzaldehyde

The creation of this compound often begins with precursors like vanillin (B372448) or 4-hydroxybenzaldehyde (B117250).

One common method for synthesizing this compound is through the Williamson ether synthesis. wikipedia.org This reaction involves the propoxylation of a vanillin derivative, where the phenolic hydroxyl group is etherified. smolecule.com The process typically uses a propyl halide, such as propyl bromide, as the alkylating agent in the presence of a base like potassium carbonate. smolecule.com The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, attacks the electrophilic carbon of the propyl halide. smolecule.com

An alternative route is an acid-catalyzed etherification using propyl alcohol directly. smolecule.com Strong acids like sulfuric acid are used as catalysts to protonate the alcohol, making it a better leaving group and facilitating the nucleophilic attack by the phenolic oxygen. smolecule.com This method is advantageous in terms of atom economy as water is the only byproduct. smolecule.com

Table 1: Comparison of Synthetic Routes for this compound

| Method | Precursors | Reagents | Typical Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Vanillin, 4-hydroxybenzaldehyde | Propyl bromide, Potassium carbonate | 60-80°C | Higher yields (typically >80%) | Use of alkyl halides |

| Acid-Catalyzed Etherification | Vanillin, 4-hydroxybenzaldehyde | Propyl alcohol, Sulfuric acid | 60-80°C | High atom economy (water is the only byproduct) | Lower yields (typically 60-75%) smolecule.com |

After synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and catalysts. Recrystallization is a common and effective technique. smolecule.com Dissolving the crude product in a hot solvent, such as ethanol (B145695), followed by slow cooling allows for the formation of pure crystals, leaving impurities dissolved in the solvent. smolecule.com This method can achieve high purity levels, often between 98-99%. smolecule.com

Column chromatography is another widely used purification method. The crude mixture is passed through a column packed with a stationary phase, like silica (B1680970) gel, and a mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, is used to elute the components at different rates, thereby separating the desired product.

For separating aldehydes from other organic components, a technique involving the formation of bisulfite adducts can be employed. smolecule.com Treatment with a saturated sodium bisulfite solution forms a water-soluble adduct with the aldehyde, which can be separated from other organic impurities through extraction. smolecule.com The pure aldehyde is then regenerated by acidification. smolecule.com

Derivatization Strategies and Functional Group Transformations

The functional groups of this compound—the hydroxyl and aldehyde moieties—offer sites for further chemical modifications.

The phenolic hydroxyl group can undergo esterification to form various esters. This reaction typically involves reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acylating agent.

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 4-hydroxy-3-propoxybenzoic acid. This transformation can be achieved using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide. The reaction with potassium permanganate is often carried out in an acidic medium. sphinxsai.com The progress of such oxidations can be monitored using techniques like UV-Visible spectrophotometry. sphinxsai.com

Table 2: Products of Functional Group Transformations

| Starting Material | Transformation | Reagent Example | Product |

| This compound | Oxidation | Potassium Permanganate (KMnO₄) | 4-Hydroxy-3-propoxybenzoic acid |

| This compound | Reduction | Sodium Borohydride (B1222165) (NaBH₄) | 4-Hydroxy-3-propoxybenzyl alcohol |

Conversely, the aldehyde group can be reduced to a primary alcohol, forming 4-hydroxy-3-propoxybenzyl alcohol. This reduction is commonly performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction with sodium borohydride is typically carried out in an alcohol solvent like methanol (B129727) or ethanol.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating hydroxyl and propoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. The aldehyde group, being a deactivating group, will direct incoming electrophiles to the meta position, but its influence is generally overcome by the more powerful activating groups.

The most likely position for electrophilic attack is the C5 position, which is ortho to the hydroxyl group and para to the propoxy group, and also meta to the aldehyde group. This position is sterically accessible and electronically enriched.

Nitration: The introduction of a nitro group onto the aromatic ring is a common electrophilic substitution reaction. For the closely related compound, 3-ethoxy-4-hydroxybenzaldehyde, nitration has been shown to yield 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. A similar outcome is expected for this compound. The reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, under controlled temperature conditions.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, iodine) onto the aromatic ring can be achieved using various halogenating agents. Due to the activated nature of the ring, direct halogenation is expected to proceed readily. For instance, reaction with bromine in a suitable solvent would likely lead to the formation of 5-bromo-4-hydroxy-3-propoxybenzaldehyde. The reaction conditions can be tuned to control the degree of halogenation.

Sulfonation: The introduction of a sulfonic acid group can be accomplished by treating this compound with fuming sulfuric acid (sulfur trioxide in sulfuric acid). The resulting this compound-5-sulfonic acid is a water-soluble derivative.

Friedel-Crafts Reactions: While the presence of the deactivating aldehyde group and the potential for side reactions with the hydroxyl group can complicate Friedel-Crafts reactions, under specific conditions, acylation or alkylation at the C5 position may be possible. This would require careful selection of the Lewis acid catalyst and reaction conditions to avoid polymerization or other undesired reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagent(s) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Hydroxy-5-nitro-3-propoxybenzaldehyde |

| Bromination | Br₂ | 5-Bromo-4-hydroxy-3-propoxybenzaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 4-Hydroxy-3-propoxy-5-sulfobenzaldehyde |

Formation of Schiff Bases and Related Imines from the Aldehyde Group

The aldehyde functionality of this compound is a key site for chemical modification, readily undergoing condensation reactions with primary amines to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond.

The synthesis of Schiff bases from the structurally similar vanillin (4-hydroxy-3-methoxybenzaldehyde) and ethyl vanillin is well-documented and provides a reliable blueprint for the reactions of this compound. researchgate.netresearchgate.netorientjchem.org Typically, the reaction is carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, such as ethanol or methanol. researchgate.net The reaction can be catalyzed by the addition of a small amount of acid or base.

A wide variety of primary amines can be used to generate a diverse library of Schiff bases, including aliphatic and aromatic amines. For example, reaction with aniline (B41778) would produce N-(4-hydroxy-3-propoxybenzylidene)aniline, while reaction with a more complex amine like 4-aminoantipyrine (B1666024) would yield the corresponding imine derivative. These Schiff bases are often crystalline solids and can be readily purified by recrystallization.

The formation of related imines, such as hydrazones, can be achieved by reacting this compound with hydrazine (B178648) or its derivatives. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic qualitative test for aldehydes and would produce a brightly colored 2,4-dinitrophenylhydrazone derivative.

Table 2: Examples of Schiff Base and Imine Formation from this compound

| Reactant (Primary Amine/Hydrazine) | Product Type | General Product Structure |

| Aniline | Schiff Base | N-(4-hydroxy-3-propoxybenzylidene)aniline |

| Ethylamine | Schiff Base | N-Ethyl-1-(4-hydroxy-3-propoxyphenyl)methanimine |

| 4-Aminoantipyrine | Schiff Base | 4-((4-Hydroxy-3-propoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-2(3H)-one |

| Hydrazine | Hydrazone | (4-Hydroxy-3-propoxybenzylidene)hydrazine |

Synthesis of Analogs and Derivatives with Varied Propoxy Side Chains or Additional Substituents

The synthesis of analogs and derivatives of this compound allows for the fine-tuning of its physicochemical and biological properties. These modifications can involve altering the length or branching of the propoxy side chain or introducing additional substituents onto the aromatic ring.

Variation of the Alkoxy Side Chain: A common strategy for creating analogs is to vary the alkoxy group at the C3 position. This is typically achieved through Williamson ether synthesis, starting from a suitable dihydroxybenzaldehyde, such as protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). By reacting protocatechuic aldehyde with different alkyl halides (e.g., ethyl bromide, isopropyl bromide, butyl bromide) in the presence of a base, a series of 3-alkoxy-4-hydroxybenzaldehyde derivatives can be synthesized. For example, using isopropyl bromide would yield 4-hydroxy-3-isopropoxybenzaldehyde. The choice of base and solvent can influence the regioselectivity of the alkylation, favoring etherification at the more acidic 4-hydroxyl group if not properly controlled.

Introduction of Additional Substituents: Further derivatization can be achieved by introducing other functional groups onto the aromatic ring. As discussed in the electrophilic aromatic substitution section, groups like nitro or halo can be added. Subsequent reactions can then be performed on these newly introduced groups. For instance, the reduction of a nitro group to an amino group would yield an amino-substituted this compound, which could then be further modified.

Another approach involves starting with an already substituted phenol (B47542) and then introducing the aldehyde and propoxy groups. For example, starting with a substituted guaiacol (B22219) (2-methoxyphenol) and performing a Reimer-Tiemann or Vilsmeier-Haack reaction to introduce the aldehyde group, followed by ether cleavage and repropoxylation, could lead to a variety of substituted analogs.

Table 3: Examples of Synthetic Analogs of this compound

| Starting Material | Key Reagent(s) | Analog/Derivative |

| Protocatechuic aldehyde | Isopropyl bromide, K₂CO₃ | 4-Hydroxy-3-isopropoxybenzaldehyde |

| Protocatechuic aldehyde | Butyl bromide, K₂CO₃ | 3-Butoxy-4-hydroxybenzaldehyde |

| This compound | HNO₃, H₂SO₄; then Fe, HCl | 5-Amino-4-hydroxy-3-propoxybenzaldehyde |

| Vanillin | Propyl iodide, K₂CO₃ | This compound |

Structural Elucidation and Comprehensive Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of 4-hydroxy-3-propoxybenzaldehyde, offering a non-destructive means to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to each type of proton in the molecule. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region, around δ 9.8-10.0 ppm. The protons of the propoxy group (-OCH₂CH₂CH₃) give rise to distinct signals: a triplet at approximately δ 3.4–3.6 ppm for the methylene (B1212753) protons adjacent to the oxygen, and a triplet for the terminal methyl protons at δ 1.0–1.2 ppm. The aromatic protons on the benzene (B151609) ring also show specific splitting patterns, which can be further analyzed to confirm their positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Key resonances include the aldehyde carbonyl carbon, the aromatic carbons, and the carbons of the propoxy chain, each appearing at a characteristic chemical shift.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8–10.0 | Singlet |

| Propoxy (-OCH₂CH₂CH₃) | 3.4–3.6 | Triplet |

| Propoxy (-OCH₂CH₂CH₃) | 1.0–1.2 | Triplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde group is observed around 1700 cm⁻¹. Additionally, a broad absorption band in the region of 3200 cm⁻¹ is indicative of the hydroxyl (-OH) group's stretching vibration.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Hydroxyl (-OH) | ~3200 (broad) |

| Carbonyl (C=O) | ~1700 (strong) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming its molecular weight and elemental composition. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 180, which corresponds to its molecular formula, C₁₀H₁₂O₃. molbase.com High-Resolution Mass Spectrometry (HRMS) can provide an even more precise mass, further validating the elemental composition. Fragmentation patterns observed in the mass spectrum, such as the loss of the propoxy group, offer additional structural evidence.

| Technique | Observation | Significance |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 180 | Confirms the molecular weight (180.20 g/mol) |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement | Validates the elemental formula (C₁₀H₁₂O₃) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with a molecular formula of C₁₀H₁₂O₃, the theoretical elemental composition is approximately 66.65% carbon, 6.71% hydrogen, and 26.64% oxygen. Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the assigned formula.

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 66.65% |

| Hydrogen (H) | 6.71% |

| Oxygen (O) | 26.64% |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 4-Hydroxy-3-propoxybenzaldehyde, these computational methods are invaluable in elucidating its electronic structure and predicting its behavior on a molecular level.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of this compound. Computational analyses using DFT have revealed that structural modifications, such as the introduction of the propoxy group, primarily affect the immediate region of the alteration while the aromatic core of the molecule remains relatively unchanged.

DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths and angles, providing a three-dimensional representation of the molecule's most stable conformation. For instance, studies on the closely related molecule 4-hydroxybenzaldehyde (B117250) have utilized DFT at the B3LYP/6-31G(d,p) level of theory to simulate its optimized geometry. This foundational data is crucial for further computational studies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

For aromatic aldehydes, the HOMO is typically a π-orbital associated with the benzene (B151609) ring and the electron-donating substituents, while the LUMO is often a π*-orbital localized on the carbonyl group and the aromatic ring. In this compound, the electron-donating nature of the hydroxyl and propoxy groups raises the energy of the HOMO, while the electron-withdrawing aldehyde group lowers the energy of the LUMO. This modulation of the frontier orbitals influences the molecule's electronic absorption properties and its propensity to engage in chemical reactions.

Theoretical studies on analogous compounds, such as 3-ethoxy-4-hydroxy benzaldehyde (B42025) (ethyl vanillin), have involved HOMO-LUMO analysis to understand charge transfer within the molecule. The HOMO-LUMO energy gap can also be used as a descriptor in predicting properties like phototoxicity. nih.gov

Table 1: Frontier Orbital Energies and Energy Gap for a Related Aldehyde

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data is for a triazine derivative and is illustrative of typical values obtained from DFT calculations. irjweb.com

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. The presence of both electron-donating (hydroxyl and propoxy) and electron-withdrawing (aldehyde) groups on the benzene ring of this compound suggests the potential for intramolecular charge transfer, a key requirement for NLO activity.

Computational methods, particularly DFT, can predict NLO properties such as the first hyperpolarizability (β). A high value of β indicates a strong NLO response. For the related compound 4-hydroxybenzaldehyde, the first hyperpolarizability has been calculated, and its significant value is attributed to intramolecular charge transfer, suggesting that the system possesses NLO characteristics. The extended conjugation and the push-pull electronic nature of this compound are expected to contribute to its NLO properties.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulations provide a bridge between the quantum mechanical description of a molecule and its macroscopic behavior, including its biological activity and chemical reactivity.

Structure-Activity Relationship (SAR) Studies for Functional Characterization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for designing molecules with desired biological activities and for predicting their potential effects. SAR analyses of this compound and related compounds focus on how its structural features influence its bioactivity.

The antioxidant activity of phenolic compounds is strongly linked to their structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. researchgate.net For instance, the presence of the hydroxyl group at the para-position to the aldehyde is a key feature for the antioxidant potential of this compound.

Furthermore, the propoxy group in this compound, being a longer alkyl chain compared to the methoxy (B1213986) group in vanillin (B372448), may enhance its lipophilicity. This increased lipophilicity can improve the molecule's ability to penetrate lipid-rich biological membranes, such as those of microbial cells or tumor tissues, potentially leading to enhanced pharmacological activity compared to its less lipophilic counterparts. SAR studies on related scaffolds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have demonstrated how systematic modifications of the chemical structure can lead to potent and selective enzyme inhibitors. nih.gov

In Silico Prediction Models for Chemical Reactivity

In silico models are computational tools used to predict the chemical reactivity and potential toxicity of compounds based on their molecular structure. These models are increasingly used in the early stages of drug discovery and chemical safety assessment.

For this compound, predictive models suggest a favorable safety profile, with minimal toxicity and no significant reactivity towards skin proteins, which would indicate a low potential for skin sensitization. irjweb.com The chemical reactivity of the molecule is largely governed by its functional groups: the aldehyde, the phenolic hydroxyl group, and the aromatic ring. The aldehyde group can undergo oxidation to a carboxylic acid or reduction to an alcohol. The hydroxyl group can participate in substitution reactions, and the aromatic ring is susceptible to electrophilic substitution.

Computational tools can also be used to predict the potential for adverse effects such as phototoxicity. Some in silico methods for phototoxicity prediction combine descriptors related to both photo-absorption and photoreaction, such as the HOMO-LUMO gap. nih.gov These models can provide valuable insights into the potential of this compound to cause light-induced adverse effects.

Cheminformatics Approaches for Structural Similarity and Homology Assessment (e.g., Tanimoto Scores)

Cheminformatics provides essential tools for comparing chemical structures and assessing their similarity, which is a cornerstone of modern chemical and toxicological assessment. wikipedia.org The underlying concept, the similar property principle, posits that structurally similar compounds are likely to exhibit similar properties, including biological activity. wikipedia.org This principle is particularly valuable when experimental data for a specific chemical is scarce.

One of the most widely used metrics in this context is the Tanimoto coefficient (or Jaccard index). wikipedia.org The Tanimoto score quantifies the degree of similarity between two chemical structures based on their molecular fingerprints, which are numerical representations of their structural features. wikipedia.orgchemaxon.com The score ranges from 0 (no similarity) to 1 (identical structures). chemaxon.com Generally, a Tanimoto score greater than 0.85 is considered to indicate a high degree of structural similarity. wikipedia.org

In the case of this compound, a compound for which extensive experimental data is not available, assessing its structural similarity to well-characterized analogs is a critical first step in any computational evaluation. nih.govljmu.ac.uk A key study utilized Tanimoto scores, based on Leadscope fingerprints, to quantify the similarity between this compound and its close structural analogs, vanillin and ethyl vanillin. ljmu.ac.uk

The results of this similarity assessment are summarized in the table below.

Table 1: Tanimoto Similarity Scores for this compound and its Analogs

| Compound Pair | Tanimoto Score | Reference |

| This compound and Vanillin | 0.84 | ljmu.ac.uk |

| This compound and Ethyl vanillin | 0.94 | ljmu.ac.uk |

These high Tanimoto scores, particularly the 0.94 score with ethyl vanillin, confirm the significant structural homology between this compound and these analogs. ljmu.ac.uk This high degree of similarity provides a strong basis for using data from vanillin and ethyl vanillin in read-across approaches to predict the properties and potential toxicological profile of this compound.

Evaluation of Reliability and Relevance of In Silico Data in Chemical Assessment

The use of in silico (computational) methods in chemical assessment is increasingly important, especially for data-poor substances like this compound. nih.govnih.gov However, for these computational predictions to be useful, their reliability and relevance must be carefully evaluated. nih.govnih.gov

Relevance refers to the extent to which a computational model or prediction is appropriate and meaningful for a specific assessment purpose. researchgate.net This involves considering whether the model predicts the biological effect of interest and is suitable for the specific context of the chemical assessment. researchgate.net

A conceptual framework has been established to systematically evaluate and communicate the reliability and relevance of in silico data, which is crucial for integrating these data into Integrated Approaches to Testing and Assessment (IATA). nih.gov this compound has been used as a case study to demonstrate how the reliability and relevance of in silico assessments can be effectively communicated, particularly in situations with limited experimental data. nih.gov

The evaluation process involves several key considerations, as outlined in the table below.

Table 2: Framework for Evaluating In Silico Data

| Evaluation Aspect | Description | Reference |

| Model Reliability | Assesses the accuracy of the model based on the quality of the training data and its performance with diverse chemicals. | nih.gov |

| Prediction Reliability | Measures how well the model predicts the result for a specific chemical, considering its similarity to the model's training set. | nih.gov |

| Applicability Domain | Defines the scope of chemical structures for which the model can make reliable predictions. | nih.gov |

| Relevance of Endpoint | Determines if the predicted endpoint is appropriate for the specific risk assessment context. | researchgate.net |

| Confidence in Assessment | An overall measure of the certainty in the toxicological assessment, derived from the reliability and relevance of all available data, both experimental and in silico. | nih.govljmu.ac.uk |

For this compound, where assessments rely heavily on in silico methods, this structured evaluation is paramount. nih.gov By assessing the structural similarity to analogs with known data (as discussed in the previous section) and using a suite of reliable and relevant computational models, a confidence level can be assigned to the predicted toxicological endpoints. nih.govljmu.ac.uk This systematic approach ensures that even in the absence of extensive empirical testing, a scientifically robust assessment can be constructed.

Research on Biological Activities and Mechanistic Pathways

Investigations into Anti-inflammatory Properties

Preliminary research suggests that 4-Hydroxy-3-propoxybenzaldehyde possesses anti-inflammatory capabilities. This is thought to be due to its specific chemical structure, which may allow it to interact with biological pathways that mediate inflammation. The propoxy group, in particular, is believed to enhance its ability to penetrate lipid-rich environments like cell membranes, potentially increasing its interaction with intracellular targets involved in the inflammatory response. While direct studies on this compound are emerging, the anti-inflammatory activities of related benzaldehyde (B42025) compounds, such as 4-hydroxybenzaldehyde (B117250), have been noted, suggesting a class effect that warrants further investigation for this specific derivative.

Modulation of Pro-inflammatory Cytokines and Chemokines

Research indicates that this compound may exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. These signaling molecules are key players in orchestrating the inflammatory response. While direct evidence for this compound is still developing, studies on structurally similar compounds provide insights into its potential mechanisms. For instance, other hydroxybenzaldehyde derivatives have been shown to suppress the expression of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.govnih.govresearchgate.net These cytokines are known to be central to the inflammatory cascade. The modulation of these key signaling molecules suggests that this compound could play a role in managing inflammatory conditions, although more direct research is needed to confirm these effects and elucidate the precise molecular pathways involved.

Studies on Anti-cancer Effects

The potential of this compound as an anti-cancer agent is an active area of investigation. It is hypothesized that the extended alkyl chain of the propoxy group may enhance its ability to penetrate the lipid-rich membranes of tumor tissues, thereby increasing its efficacy. Research into related benzaldehyde derivatives has shown promise in targeting cancer cells through various mechanisms.

Induction of Apoptosis in Neoplastic Cell Lines

Studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. While direct experimental data on this specific compound is limited, research on analogous compounds provides a strong rationale for this hypothesis. For example, cinnamaldehyde-rich extracts, which contain a related aldehyde, have been demonstrated to induce apoptosis in human colon cancer cell lines such as HCT 116 and HT-29. mdpi.com This process often involves the activation of key apoptotic proteins like caspases. mdpi.com The investigation into the pro-apoptotic effects of this compound in various cancer cell lines is a crucial next step to validate its potential as a chemotherapeutic agent.

Inhibition of Tumor Cell Invasion and Migration

There is emerging evidence to suggest that this compound could prevent the spread of cancer by inhibiting tumor cell invasion and migration. The metastatic process is a major cause of cancer-related mortality, making the identification of compounds that can block this cascade a significant therapeutic goal. Studies on other natural compounds have shown that they can inhibit the migration and invasion of cancer cells. For instance, standardized polysaccharide fractions from certain plants have been found to suppress the metastatic potential of human colon cancer cells. mdpi.com Similarly, other compounds have demonstrated the ability to inhibit the migration of breast cancer cells. nih.gov These findings provide a basis for investigating whether this compound can exert similar anti-metastatic effects, potentially by targeting signaling pathways involved in cell motility and invasion.

Antimicrobial and Antifungal Activity Research

Research has indicated that this compound and its derivatives possess significant antimicrobial and antifungal properties. This broad-spectrum activity suggests its potential utility in combating various pathogenic microorganisms. The structural features of these compounds are believed to be key to their efficacy.

Efficacy Against Specific Bacterial and Fungal Strains

While comprehensive data on this compound is still being gathered, studies on related benzaldehyde derivatives have demonstrated their effectiveness against a range of microbial pathogens. For instance, compounds structurally similar to this benzaldehyde have shown inhibitory effects against various pathogens. The data below, derived from studies on related compounds, illustrates the potential antimicrobial and antifungal spectrum.

Interactive Data Table: Efficacy of Related Benzaldehyde Derivatives Against Microbial Strains

| Compound/Extract | Microbial Strain | Observed Effect | Reference |

| 2-hydroxy-4-methoxybenzaldehyde (B30951) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 1024 µg/ml | nih.gov |

| Cinnamaldehyde derivatives | Candida albicans | MIC of 25 µg/mL | nih.gov |

| Cinnamaldehyde and Eugenol Mixture | Candida spp. | Inhibition of all tested strains | researchgate.net |

| Piper betle leaf extract (contains hydroxychavicol, a related phenol) | Staphylococcus aureus | 100% inhibition in batch tests | nih.gov |

| Piper betle leaf extract (contains hydroxychavicol, a related phenol) | Escherichia coli | 100% inhibition in batch tests | nih.gov |

| Acrocarposporin D (a diterpenoid) | Aspergillus niger | Effective inhibition zone of 22 mm | nih.gov |

| Acrocarposporin D (a diterpenoid) | Candida albicans | Effective inhibition zone of 29 mm | nih.gov |

This table presents data on compounds structurally related to this compound to indicate potential areas of efficacy. Further research is required to determine the specific activity of this compound against these and other microbial strains.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial properties of substituted benzaldehydes are a subject of significant research interest. While direct mechanistic studies on this compound are not extensively detailed, research on structurally similar compounds provides strong indications of its potential mechanisms of action. Studies on related phenolic aldehydes suggest that the primary mode of antimicrobial action involves the disruption of bacterial cell membrane integrity. nih.gov

A proposed mechanism, extrapolated from studies on the related compound 2-hydroxy-4-methoxybenzaldehyde (HMB), suggests that these molecules can compromise the bacterial cell wall and membrane. nih.gov This disruption leads to an increased release of intracellular components, such as proteins and nucleic acids, from the bacterial cell. nih.gov Further evidence from these studies points to the cell membrane as a key target, with the compound causing increased permeability. nih.gov This is often observed through assays that measure the activity of enzymes like β-galactosidase or the uptake of fluorescent dyes such as propidium (B1200493) iodide, which can only enter cells with compromised membranes. nih.gov Additionally, these compounds have been shown to effectively dislodge and eradicate preformed biofilms, a critical factor in persistent bacterial infections. nih.gov The presence of the hydroxyl and alkoxy functional groups on the benzene (B151609) ring is believed to be crucial for this activity, potentially enhancing the molecule's ability to interact with and penetrate the lipid-rich microbial membranes.

Exploration of Wound Healing Potential

The potential for this compound to aid in wound healing has been noted, largely owing to its various biological activities. smolecule.com While specific studies on this derivative are emerging, extensive research on its parent compound, 4-Hydroxybenzaldehyde (4-HBA), provides a robust framework for understanding its potential therapeutic effects on skin repair. researchgate.netnih.gov

In vitro and in vivo studies have demonstrated that 4-HBA significantly promotes the healing of acute wounds. researchgate.netnih.govnih.gov The primary mechanism identified is the acceleration of keratinocyte migration and invasion, which are critical steps in the re-epithelialization phase of wound healing. nih.gov Research has shown that 4-HBA achieves this by activating key signaling pathways within the keratinocytes. researchgate.netnih.gov Specifically, it has been found to increase the activity of focal adhesion kinase (FAK) and Src, which are upstream regulators of cell movement. nih.gov The activation of this signaling cascade is crucial for the dynamic changes in the cytoskeleton required for cells to move into the wound bed. researchgate.net

Enzyme Inhibition and Receptor Binding Studies of this compound Derivatives

Derivatives of this compound have been synthesized and investigated for their ability to interact with specific biological targets, such as enzymes and cellular receptors. These studies are pivotal in drug discovery, aiming to develop potent and selective inhibitors or modulators for therapeutic purposes.

Enzyme Inhibition:

Research has shown that derivatives of this compound can act as potent enzyme inhibitors. One study highlighted that certain derivatives exhibited significant inhibitory activity against the H1N1 virus neuraminidase, an essential enzyme for viral replication and propagation. The measured IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were in the low micromolar range, indicating strong inhibitory potential compared to some standard antiviral agents.

Table 1: H1N1 Neuraminidase Inhibition by this compound Derivatives

| Derivative | IC₅₀ (μM) | Source |

|---|---|---|

| Derivative A | 25.13 |

Broader studies on structurally related heterocyclic derivatives, such as those incorporating a 1,2,4-triazole (B32235) ring system, have demonstrated potent inhibition against a range of medically relevant enzymes. nih.gov These complex molecules have shown significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov They have also been identified as powerful inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes, and urease. nih.gov The most potent of these derivatives displayed IC₅₀ values in the nanomolar to low micromolar range, far exceeding the efficacy of standard reference drugs like acarbose (B1664774) for α-glucosidase inhibition. nih.gov

Table 2: Enzyme Inhibition by Selected Azinane-Triazole Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |

| 12d | α-Glucosidase | 36.74 ± 1.24 | nih.gov |

| 12d | Urease | 19.35 ± 1.28 | nih.gov |

Receptor Binding Studies:

The core structure of this compound serves as a scaffold for developing ligands that can bind to specific cellular receptors. The hydroxyl group, in particular, is often a critical feature for receptor affinity. Studies on complex epoxymorphinan derivatives, which can be conceptually linked to phenolic precursors, have investigated their binding to opioid receptors (ORs). nih.gov Research has demonstrated that the 3-hydroxy group on the aromatic ring is crucial for maintaining high binding affinity for all three major opioid receptors (mu, kappa, and delta). nih.gov The removal of this hydroxyl group leads to a significant reduction in the ligand's ability to bind to these receptors, highlighting its importance in the ligand-receptor interaction. nih.gov

Furthermore, a specific derivative, 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde, is a known impurity and metabolite of the widely used beta-blocker drug, metoprolol. nih.gov Metoprolol functions by binding to beta-adrenergic receptors, thereby blocking the action of adrenaline. The existence of this aldehyde derivative as a metabolite directly links this chemical class to a well-established receptor-binding mechanism in pharmacology. nih.gov

Applications in Materials Science and Industrial Processes

Role as a Key Chemical Intermediate in Complex Organic Synthesis

4-Hydroxy-3-propoxybenzaldehyde is a significant intermediate in the field of organic synthesis, providing a foundational structure for the creation of more elaborate molecules. Its utility stems from the reactivity of its functional groups. The aldehyde group can undergo oxidation to form a carboxylic acid, reduction to a primary alcohol, or participate in condensation reactions to form Schiff bases. The hydroxyl group can be involved in etherification or esterification reactions, allowing for the attachment of various other chemical moieties.

One common synthetic application involves the reaction of 4-hydroxybenzaldehyde (B117250) with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate, to yield this compound. This straightforward etherification provides a building block with an altered solubility and electronic profile compared to its precursor, vanillin (B372448). This modification is crucial for tailoring the properties of the final, more complex products.

The presence of both a hydroxyl and an aldehyde group on the aromatic ring allows for sequential or selective reactions, making it a versatile tool for synthetic chemists. For instance, the aldehyde can be protected while the hydroxyl group is modified, or vice versa, enabling the construction of intricate molecular architectures. This strategic approach is fundamental in the synthesis of specialty chemicals and pharmaceutical intermediates.

Utilization in Analytical Chemistry as a Reference Standard

In analytical chemistry, the purity and well-defined structure of this compound make it a suitable reference standard. Reference standards are essential for the validation of analytical methods, the calibration of instruments, and the quantification of analytes in a sample. The compound's distinct spectroscopic properties, including its nuclear magnetic resonance (NMR) and infrared (IR) spectra, provide a clear fingerprint for its identification and confirmation.

Its use as a standard is particularly relevant in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In these methods, a known concentration of the reference standard is used to create a calibration curve, against which the concentration of the same or a similar compound in an unknown sample can be determined. The stability and high purity of commercially available this compound ensure the accuracy and reproducibility of these analytical measurements.

| Analytical Technique | Application of this compound |

| High-Performance Liquid Chromatography (HPLC) | Used to create calibration curves for quantification. |

| Gas Chromatography (GC) | Serves as a reference for retention time and peak area. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides a standard spectrum for structural elucidation. |

| Infrared (IR) Spectroscopy | Offers a characteristic fingerprint for identification. |

Integration in Polymer Science and Coating Technologies

The bifunctional nature of this compound lends itself to applications in polymer science and the development of new coating technologies. The aldehyde and hydroxyl groups can participate in polymerization reactions, allowing the molecule to be incorporated into polymer backbones or to function as a cross-linking agent. This integration can impart specific properties to the resulting polymers, such as enhanced thermal stability, altered solubility, or specific functionalities.

The aromatic ring of this compound contributes to the rigidity and thermal resistance of the polymer chains, while the propoxy group can influence the material's flexibility and solubility in organic solvents. These characteristics are desirable in the formulation of specialty polymers and resins for various industrial uses.

The ability to chemically modify this compound is key to its role in creating novel materials with specific, tailored properties. By reacting the aldehyde or hydroxyl groups, researchers can attach other functional molecules, leading to the development of polymers with unique characteristics.

For example, a similar compound, 4-acetoxy-3-phenylbenzaldehyde, has been used in solid-phase synthesis to create polymer-bound linkers. nih.gov This approach allows for the efficient synthesis of various small molecules, such as sulfonamides, by attaching and subsequently cleaving them from the polymer support. nih.gov This methodology highlights how benzaldehyde (B42025) derivatives can be instrumental in combinatorial chemistry and the discovery of new materials. nih.gov

Furthermore, the immobilization of benzaldehyde derivatives onto polymer backbones, such as amine-terminated polyacrylonitrile, has been explored for creating materials with specific biological activities. nih.gov While not directly involving this compound, these studies demonstrate the principle of using such aldehydes to functionalize polymers and impart desired properties, a strategy that could be extended to this specific compound.

| Polymer Modification Strategy | Resulting Material Property | Potential Application |

| Incorporation into polymer backbone | Increased thermal stability and rigidity | High-performance plastics, resins |

| Use as a cross-linking agent | Enhanced mechanical strength | Durable coatings, adhesives |

| Functionalization via aldehyde/hydroxyl groups | Introduction of specific functionalities | Biologically active polymers, sensors |

Significance in Biomass Conversion and Lignin (B12514952) Degradation Pathways

Lignin, a complex polymer found in the cell walls of plants, is a rich source of aromatic chemical compounds. The degradation of lignin is a key step in the conversion of biomass into biofuels and other valuable chemicals. Understanding the pathways of lignin degradation is crucial for developing efficient biorefinery processes.

This compound, as a substituted benzaldehyde, is structurally related to the monomeric units that constitute the lignin polymer, such as coniferyl aldehyde and sinapaldehyde. Studies on the degradation of lignin model compounds, which are simpler molecules that mimic the complex structure of lignin, provide insights into the chemical reactions that occur during biomass conversion.

Research on the degradation of β-O-4 lignin model compounds, which contain the most common type of linkage in lignin, has shown that compounds with a 4-hydroxy-3-methoxy moiety (structurally similar to this compound) can be cleaved to produce smaller aromatic compounds like vanillin. nih.gov The investigation of the electrochemical degradation of these model compounds helps in elucidating the mechanisms of C-C bond cleavage and the formation of valuable platform chemicals. nih.gov The study of compounds like this compound can, therefore, contribute to a better understanding of lignin depolymerization and aid in the optimization of processes for converting biomass into valuable resources.

Advanced Analytical Methodologies for Compound Detection and Transformation Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-Hydroxy-3-propoxybenzaldehyde, enabling its separation from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and quantitative accuracy.

Liquid chromatography, particularly reversed-phase HPLC, is a primary method for the analysis and quantification of this compound. In typical applications, a C18 stationary phase is employed, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which can be buffered to control the ionization state of the phenolic hydroxyl group.

For instance, methodologies developed for similar compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin) derivatives utilize a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.5% triethylamine (B128534) adjusted to pH 4.5). researchgate.net Detection is commonly achieved using a UV detector, as the benzaldehyde (B42025) moiety provides strong chromophores. Purity assessments by HPLC with a photodiode array (PDA) detector are standard to ensure the compound meets high purity standards (e.g., >98%).

Table 1: Illustrative HPLC Parameters for Analysis of Benzaldehyde Derivatives This table is based on methods for related compounds and illustrates a typical setup applicable to this compound.

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water mixture | Elutes the compound from the column. |

| Detector | UV-Vis or PDA | Quantifies the compound based on light absorbance. |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |

| Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducibility of retention times. |

Mass Spectrometry for Identification of Transformation Products

Mass spectrometry (MS) is a powerful tool for identifying the products formed from the chemical or biological transformation of this compound. When coupled with a separation technique like LC (LC-MS), it allows for the determination of the molecular weights of metabolites and their fragmentation patterns, which are key to structural elucidation.

The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular formula C₁₀H₁₂O₃. During transformation reactions such as oxidation or reduction, the mass of the resulting product will change predictably. For example, oxidation of the aldehyde group to a carboxylic acid would result in 4-Hydroxy-3-propoxybenzoic acid, while reduction would yield 4-Hydroxy-3-propoxybenzyl alcohol. smolecule.com Electron ionization mass spectrometry reveals characteristic fragmentation patterns, such as the loss of the propoxy group, which helps to confirm the core structure.

Analysis of the related compound 4-hydroxy-3-methoxybenzaldehyde provides a model for the fragmentation pathways that can be expected. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it provides exact mass measurements, allowing for the determination of elemental compositions for both the parent compound and its transformation products. nih.gov

Tandem mass spectrometry (MS/MS) is essential for gaining deeper structural insights. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint. For identifying unknown transformation products of this compound, these MS/MS spectra can be used in molecular networking.

Platforms like the Global Natural Product Social Molecular Networking (GNPS) environment utilize algorithms to compare MS/MS spectra from a complex mixture against large spectral libraries and against each other. ucsd.edubiorxiv.org When two molecules have similar MS/MS spectra, they are presumed to be structurally related, differing perhaps by a simple modification (e.g., hydroxylation, glycosylation). This relationship is visualized as a connection, or edge, in a molecular network.

This approach allows for the rapid, untargeted identification of a whole family of related compounds or metabolites in a sample, even those not previously characterized. github.io For instance, if a known standard of this compound is analyzed alongside a sample containing its metabolites, the network would show a cluster of related nodes, where the mass differences between connected nodes could correspond to specific biochemical transformations. This technique dramatically accelerates the process of identifying novel derivatives and metabolites without the need to isolate each compound individually. github.io

Enantiomeric Analysis of Chiral Derivatives and Related Metabolites

When transformation of this compound or its derivatives leads to the formation of a chiral center, the resulting enantiomers may exhibit different biological activities. For example, the reduction of a ketone moiety to a secondary alcohol creates a chiral carbon. mdpi.com The separation and analysis of these enantiomers are critical.

This is achieved using chiral chromatography, most commonly HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely effective. mdpi.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

A study on the chiral hydroxy metabolite of Mebendazole (MBZ-OH) illustrates this process effectively. mdpi.comnih.gov Direct HPLC resolution was achieved on a Chiralpak IG-3 column, which contains amylose tris(3-chloro-5-methylphenylcarbamate) as the selector. By optimizing the mobile phase (e.g., using pure methanol or mixtures of acetonitrile and water), baseline separation of the enantiomers was accomplished. mdpi.comresearchgate.net Such methods can be scaled up to a semi-preparative level to isolate milligram quantities of each enantiomer for further characterization of their specific biological or chemical properties. mdpi.comnih.gov This methodology is directly applicable to the potential chiral derivatives of this compound.

Table 2: Parameters for Chiral Separation of Hydroxy Metabolites This table is based on methods for the analogous chiral metabolite MBZ-OH and demonstrates the principles applicable to derivatives of this compound.

| Parameter | Specification | Reference |

| Column | Chiralpak IG-3 (amylose-based CSP) | mdpi.com, nih.gov |

| Mobile Phase | Methanol or Acetonitrile/Water mixtures | researchgate.net |

| Flow Rate | 1.0 mL/min (analytical) | researchgate.net |

| Detection | UV at 220 nm | researchgate.net |

| Resolution (Rs) | >6 achieved for MBZ-OH enantiomers | mdpi.com |

Challenges and Future Research Directions in 4 Hydroxy 3 Propoxybenzaldehyde Chemistry

Addressing Existing Data Gaps in Research Domains

Despite its availability and structural similarity to well-studied compounds like vanillin (B372448), 4-hydroxy-3-propoxybenzaldehyde has several areas where data is sparse. A primary challenge is the lack of comprehensive toxicological and mechanistic data. While it is used as an intermediate in chemical synthesis and has been investigated for potential biological activities, a thorough understanding of its metabolic fate, long-term effects, and specific molecular targets is largely incomplete. smolecule.com Filling these gaps is crucial for expanding its application in pharmacology and materials science.

Future research should systematically investigate these unknown areas. Key research questions include elucidating the full spectrum of its biological activities beyond preliminary antimicrobial and antioxidant screenings and detailing the mechanisms through which it exerts these effects. smolecule.com

| Research Domain | Identified Data Gap | Justification for Future Research |

|---|---|---|

| Toxicology & Safety | Comprehensive toxicological profile is not established. | Essential for assessing viability in applications with human or environmental contact. |

| Biological Activity | Full spectrum of bioactivity and specific molecular targets are unknown. smolecule.com | Could uncover novel therapeutic potential (e.g., antiviral, anti-inflammatory). |

| Mechanism of Action | Detailed molecular mechanisms for observed activities are not well-defined. | Understanding how the compound interacts with biological targets is key to rational drug design. |

| Synthetic Utility | Limited exploration as a platform molecule for complex synthesis. | Systematic exploration could yield a wide range of novel compounds with tailored properties. |

Advancements in Predictive Computational Models for Reactivity and Biological Function

Computational chemistry offers powerful tools for predicting the behavior of molecules like this compound, thereby accelerating research and reducing experimental costs. Current models, such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models, can already predict aspects like electrophilic substitution sites and propose synthetic pathways. proquest.com For instance, computational studies on substituted benzaldehydes have successfully correlated rotational barriers and bond lengths with substituent effects, providing a quantum mechanical basis for understanding reactivity. proquest.comresearchgate.net

However, there is significant room for advancement. Future models should aim to integrate more complex biological data to improve the prediction of bioactivity. By combining structural descriptors with data from high-throughput screening (qHTS) assays, machine learning algorithms can build more accurate predictive models for specific biological endpoints. nih.govnih.gov This approach moves beyond predicting simple reactivity to forecasting how a molecule will behave in a complex biological system, offering a powerful tool for virtual screening and hypothesis generation. nih.gov The ultimate goal is to create a workflow where new derivatives can be computationally designed and screened for potential function before they are ever synthesized in a lab.

| Computational Method | Current Application | Future Advancement |

|---|---|---|

| Density Functional Theory (DFT) | Predicts electronic structure, substitution sites, and impact of structural modifications. | Integration with solvent models and dynamic simulations to better mimic physiological conditions. |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Proposes retrosynthetic pathways and correlates structure with physical properties. researchgate.net | Development of more robust models trained on larger, more diverse datasets of benzaldehyde (B42025) derivatives. |

| Molecular Docking | Predicts binding affinity and conformation of molecules with specific protein targets. nih.govnih.gov | Use in virtual screening of computationally designed derivatives against a wide range of biological targets. |

| Machine Learning / AI | Limited application currently for this specific compound. | Integration of chemical structure data with phenotypic and gene-expression profiles to predict bioactivity with higher accuracy. nih.gov |

Exploration of Novel Derivatization Pathways for Targeted Applications

As a functionalized benzaldehyde, this compound is an ideal scaffold for chemical modification. The aldehyde and phenolic hydroxyl groups are reactive sites for a variety of chemical transformations, including oxidation, reduction, and substitution. Research on the related compound, vanillin, has shown that derivatization can significantly enhance biological activity. nih.govworktribe.comworktribe.com For example, converting vanillin into Schiff bases or phthalimido derivatives has led to compounds with potent antioxidant and cholinesterase inhibitory activities. nih.govresearchgate.net

Future research should focus on applying and expanding these derivatization strategies to this compound. The exploration of novel reagents and reaction conditions can lead to libraries of new compounds. For instance, using modern derivatizing agents like cyanoacetohydrazide could enhance analytical detection and potentially uncover new biological properties. mdpi.com The synthesis of amino acid conjugates or ester derivatives could improve bioavailability or target specific cellular compartments. nih.gov These efforts will expand the chemical space around the core structure, providing a rich pool of candidates for targeted applications in medicine and materials science.

Interdisciplinary Research Integrating Synthesis, Theory, and Biological Evaluation

The most significant breakthroughs in understanding and utilizing this compound will come from an integrated, interdisciplinary approach. This strategy creates a synergistic cycle of design, prediction, synthesis, and testing. A successful workflow would involve chemists, computational scientists, and biologists working in close collaboration.

This integrated cycle would operate as follows:

Computational Design & Prediction: Theoretical chemists use advanced computational models (as described in 8.2) to design novel derivatives of this compound and predict their reactivity and potential biological functions.

Chemical Synthesis: Synthetic chemists then synthesize the most promising candidates identified in the computational screening (as outlined in 8.3).

Biological Evaluation: Biologists conduct in vitro and in vivo assays to test the actual biological activity of the newly synthesized compounds, validating or refuting the computational predictions. nih.govworktribe.com

Model Refinement: The experimental results are fed back to the computational team to refine and improve the predictive models, making the next cycle of design and prediction more accurate. nih.govnih.gov

This approach, which has been successful in developing multi-target therapeutics from vanillin derivatives for conditions like Alzheimer's disease, ensures that research efforts are focused and efficient. nih.govworktribe.comworktribe.com By combining synthesis, theory, and biological evaluation, the scientific community can unlock the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydroxy-3-propoxybenzaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) Introduction of the aldehyde group via the Reimer-Tiemann reaction using a phenolic precursor under alkaline conditions. (2) Propoxylation at the 3-position using propyl bromide or a similar alkylating agent in the presence of a base (e.g., K₂CO₃). Optimization includes maintaining temperatures between 60–80°C during alkylation to enhance regioselectivity and adjusting stoichiometric ratios (e.g., 1.2:1 alkylating agent-to-phenol ratio) to minimize O-alkylation byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. The propoxy group’s methylene protons (OCH₂CH₂CH₃) exhibit a triplet at δ 3.4–3.6 ppm (J = 6.5 Hz), with terminal methyl protons at δ 1.0–1.2 ppm (triplet).

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and broad O-H stretch (~3200 cm⁻¹) confirm the aldehyde and hydroxy groups.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 180 (C₁₀H₁₂O₃) and fragmentation patterns (e.g., loss of propoxy group) validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Standardize measurements using:

- Differential Scanning Calorimetry (DSC) for precise melting point determination.

- HPLC-PDA to assess purity (>98% threshold).

- Solubility testing in controlled solvents (e.g., water, ethanol) at 25°C. Cross-reference peer-reviewed studies and prioritize data from authoritative databases (e.g., PubChem, NIST) .

Q. What computational approaches predict the reactivity and synthetic pathways of this compound, and how reliable are these models?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like ACD/Labs Percepta use QSPR models to propose pathways (e.g., Friedel-Crafts alkylation or Claisen-Schmidt condensation).

- Density Functional Theory (DFT) : Predicts electrophilic substitution sites (C-3 vs. C-5) based on electron density maps.

- Validation: Compare predicted reaction yields (e.g., 65–75%) with experimental results. Models trained on large datasets (e.g., Reaxys) show higher reliability .

Q. What safety protocols are essential for handling this compound given limited toxicological data?

- Methodological Answer : Assume acute toxicity based on structural analogs (e.g., 4-Hydroxybenzaldehyde):

- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods for synthesis and purification.

- Emergency Procedures : Flush eyes with water (15 minutes), decontaminate skin with soap, and seek medical attention for ingestion. Store separately from strong oxidizers (e.g., HNO₃) .

Notes

- Toxicological data gaps necessitate conservative safety practices.

- Computational models require experimental validation for accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.